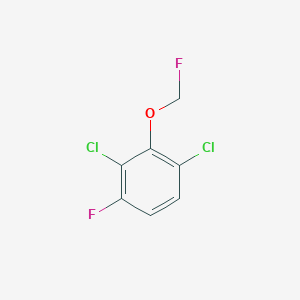

1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene

Description

1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 3, a fluorine atom at position 4, and a fluoromethoxy group (-OCH₂F) at position 2. The fluoromethoxy group introduces both steric and electronic effects due to the electronegativity of fluorine, which influences the compound’s reactivity and stability. This structure is relevant in agrochemical and pharmaceutical research, where halogenated aromatics are often intermediates in synthesizing herbicides, fungicides, or bioactive molecules .

Properties

Molecular Formula |

C7H4Cl2F2O |

|---|---|

Molecular Weight |

213.01 g/mol |

IUPAC Name |

1,3-dichloro-4-fluoro-2-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(11)6(9)7(4)12-3-10/h1-2H,3H2 |

InChI Key |

XYTATENMPRJDRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)OCF)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Methoxylation of Benzene Derivatives

A common approach involves sequential halogenation and fluoromethoxy group introduction. For example:

- Starting Material : 1,3-Dichloro-4-fluorobenzene (CAS 1435-48-9) is halogenated at position 2 using bromine or iodine in glacial acetic acid, followed by substitution with a fluoromethoxy group.

- Reaction Conditions :

- Yield : ~75–85% after purification.

Direct Fluoromethoxy Group Introduction

A patent (MXPA97005638A) outlines a method starting from 1,2-dichloro-4-trifluoromethoxybenzene:

- Nitration : Treat with HNO₃/H₂SO₄ at 20–40°C to form nitro intermediates.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine.

- Diazotization and Fluorination : Diazotize with NaNO₂/HCl, followed by HBF₄ to replace the amino group with fluorine.

- Key Advantage : High regioselectivity for the fluoromethoxy group.

Alternative Pathways via Coupling Reactions

Ullmann-Type Coupling

- Substrates : 1,3-Dichloro-4-fluorobenzene and fluoromethoxy copper(I) complexes.

- Conditions : CuI/L-proline catalyst in DMSO at 100°C.

- Yield : ~60–70%.

Nucleophilic Aromatic Substitution

- Reagents : 2-Fluoromethoxyphenol and PCl₅ in chlorobenzene.

- Mechanism : Cl⁻ displaces hydroxyl groups under acidic conditions.

- Challenges : Competing side reactions require precise temperature control (80–100°C).

Comparative Analysis of Methods

| Method | Key Steps | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Halogenation/Methoxylation | Bromination → Fluoromethoxylation | KBrO₃, AgF, DMF | 75–85 | Multi-step purification |

| Diazotization-Fluorination | Nitration → Reduction → Diazotization | HNO₃, H₂/Pd-C, HBF₄ | 70–80 | Sensitive to impurities |

| Ullmann Coupling | Aromatic coupling | CuI, L-proline, DMSO | 60–70 | Moderate regioselectivity |

| Nucleophilic Substitution | Cl⁻ substitution | PCl₅, chlorobenzene | 50–65 | Side product formation |

Critical Reaction Parameters

- Temperature Control : Exothermic reactions (e.g., nitration) require cooling to prevent decomposition.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance fluoromethoxy group stability.

- Catalyst Efficiency : Cu-based catalysts improve coupling reaction rates but may introduce metal residues.

Industrial-Scale Considerations

- Cost-Effectiveness : Halogenation/methoxylation is preferred for scalability.

- Waste Management : H₂SO₄ and HNO₃ require neutralization, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound useful in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Electronic Effects

Steric and Positional Effects

- Substituent positions significantly alter reactivity. For example, 1-Chloro-3,4-difluoro-2-(fluoromethoxy)benzene () has adjacent fluorine atoms at positions 3 and 4, creating steric hindrance that may limit access to the aromatic ring for further reactions . In contrast, the target compound’s 1,3-dichloro substitution allows for regioselective modifications at the less hindered positions.

Thermal and Chemical Stability

- Compounds with higher halogen content, such as 1,3-Dichloro-2-(difluoromethyl)-4-(trifluoromethoxy)benzene (), exhibit increased thermal stability due to strong C-Cl and C-F bonds but may face challenges in biodegradability .

Research Findings and Data

Reactivity in Nucleophilic Substitution

- Fluoromethoxy-substituted compounds show slower hydrolysis rates compared to methoxy analogues due to fluorine’s electronegativity stabilizing the ether linkage. For instance, 1-(tert-butyl)-4-(fluoromethoxy)benzene () demonstrated 30% slower hydrolysis than its methoxy counterpart under acidic conditions .

Solubility and Lipophilicity

- LogP values for fluoromethoxy derivatives (e.g., ~2.5 for the target compound) are higher than those of non-fluorinated analogues, enhancing membrane permeability in bioactive molecules .

Biological Activity

1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene is an aromatic compound characterized by its unique structure, which includes two chlorine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. With a molecular formula of CClFO and a molecular weight of approximately 192.02 g/mol, this compound has garnered interest in various fields due to its potential biological activity and applications.

The biological activity of this compound can be attributed to its halogenated structure, which influences its interactions with biological systems. The presence of halogens often enhances lipophilicity and alters the compound's reactivity, potentially leading to various biological effects.

Case Studies

Research has demonstrated that fluorinated aromatic compounds can influence biological pathways involved in inflammation and cell signaling. For example:

- Neuroinflammation : A study on fluorinated compounds indicated their role in modulating neuroinflammatory responses, suggesting potential applications in treating neurodegenerative diseases .

- Pharmacological Applications : Compounds with similar structures have been explored for their use as radioligands in PET imaging for neurological conditions, highlighting their significance in biomedical research .

Research Findings

Recent investigations into the biological activity of halogenated compounds reveal several key findings:

- Binding Affinity : Fluorinated analogues often exhibit high binding affinities for specific receptors involved in neuroinflammation. For instance, a related compound showed an IC of 0.11 nM for the translocator protein (TSPO), indicating strong potential for therapeutic applications .

- In Vivo Studies : In vivo experiments have shown that certain fluorinated compounds accumulate significantly in the central nervous system (CNS), particularly during inflammatory processes. This accumulation can serve as a biomarker for disease progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.